molecular formula C20H22N4O3 B14876164 1-ethyl-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

1-ethyl-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B14876164
M. Wt: 366.4 g/mol
InChI Key: SFKDWEGQWCJQOQ-UHFFFAOYSA-N
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Description

1-ethyl-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione typically involves multi-step reactions. The process starts with the preparation of the pyridine and quinoline precursors, followed by their fusion under controlled conditions. Common reagents used include ethylating agents, dimethylating agents, and various catalysts to facilitate the cyclization and fusion reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

1-ethyl-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

1-ethyl-8,8-dimethyl-5-pyridin-4-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C20H22N4O3/c1-4-24-17-16(18(26)23-19(24)27)14(11-5-7-21-8-6-11)15-12(22-17)9-20(2,3)10-13(15)25/h5-8,14,22H,4,9-10H2,1-3H3,(H,23,26,27)

InChI Key

SFKDWEGQWCJQOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=NC=C4)C(=O)NC1=O

Origin of Product

United States

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